Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, regulating numerous physiological functions such as mood, appetite, and sleep .
Mode of Action
It’s suggested that similar compounds interact with their targets (like 5-ht1a receptors) through relevant electrostatic interactions .
Biochemical Pathways
Compounds targeting 5-ht1a receptors are known to influence the serotonin system, which has wide-ranging effects on various physiological functions .
Result of Action
Compounds with affinity towards 5-ht1a receptors can influence a variety of physiological functions, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
The compound has been found to display micromolar affinity towards 5-HT1A receptors . This suggests that it may interact with these receptors, which are proteins, in biochemical reactions. The nature of these interactions is likely to be binding, given the compound’s affinity for the receptors .
Cellular Effects
These receptors are involved in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Preparation Methods
The synthesis of Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves regioselective coupling reactions and electrophilic cyclization reactions . The industrial production methods may include large-scale asymmetric hydrogenation, which can achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects than Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c19-14-5-3-8-20-17(14)23-13-7-9-21(11-13)18(22)16-10-12-4-1-2-6-15(12)24-16/h1-6,8,10,13H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNZORGQYEFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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